molecular formula C23H21FN2O3S B2593701 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207058-55-6

7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2593701
CAS No.: 1207058-55-6
M. Wt: 424.49
InChI Key: PUOQOQIMCAFIBW-UHFFFAOYSA-N
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Description

7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3,4-diethoxyphenyl group and a 3-fluorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-diethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with 3,4-diethoxybenzene in the presence of a catalyst.

    Attachment of the 3-fluorobenzyl Group: This step typically involves nucleophilic substitution reactions, where a suitable 3-fluorobenzyl halide is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups, leading to the formation of corresponding quinones and benzaldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as a drug candidate. Preliminary studies suggest it may possess anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for further pharmacological evaluation.

Industry

Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 7-(3,4-diethoxyphenyl)-3-(3-chlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for research and development.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQOQIMCAFIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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